N-metil-3-fenilpropan-1-amina
Descripción general
Descripción
Synthesis Analysis
- Isotope Effects in Enzymatic N-Demethylation : A study on the N-demethylation of N-methyl-3-phenylpropan-1-amine derivatives by rodent liver homogenates revealed the presence of a kinetic primary isotopes effect in the enzymatic N-demethylation reaction, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step (Abdel-Monem, 1975).
Molecular Structure Analysis
- Photophysical and Photochemical Behavior : The structure and photochemical behavior of N-methyl-3-phenylpropan-1-amine derivatives were studied, showing a more planar ground-state geometry about the nitrogen atom, a red shift of the absorption and fluorescence spectra, and a less distorted structure with a larger charge-transfer character for the fluorescent excited state (Yang, Chiou, & Liau, 2002).
Chemical Reactions and Properties
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This paper describes the synthesis of a key intermediate, showcasing the reactions and properties of such amines (Fleck et al., 2003).
Physical Properties Analysis
- Solid-phase Synthesis of Tertiary N-methyl Amines : The study focused on the solid-phase synthesis of tertiary N-methyl amines, including N-methyl-3-phenylpropan-1-amine, providing insight into the physical properties of these compounds (Sienkiewicz & Lazny, 2010).
Chemical Properties Analysis
- N-tert-butanesulfinyl Imines : This research presents N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, including N-methyl-3-phenylpropan-1-amine, highlighting their chemical properties (Ellman, Owens, & Tang, 2002).
Aplicaciones Científicas De Investigación
Trastornos neurodegenerativos
“N-metil-3-fenilpropan-1-amina” es un derivado de las propargilaminas, que se utilizan contra trastornos neurodegenerativos como las enfermedades de Parkinson y Alzheimer . Específicamente, Deprenyl (selegilina), un derivado de la propargilamina, tiene una función antiapoptótica, lo que la hace útil para el tratamiento sintomático y neuroprotector .
Inhibidor de la monoaminooxidasa
Pargyline, otro derivado de las propargilaminas, es un inhibidor de la monoaminooxidasa . Entre las dos isoformas de la monoaminooxidasa (MAO), la MAO-B es responsable de enfermedades neurodegenerativas como la enfermedad de Alzheimer. Pargyline actúa como un fármaco inhibidor selectivo irreversible de la MAO-B .
Tratamiento para la diabetes tipo 1
Como inhibidor de la MAO, la pargyline también se utiliza para tratar la diabetes tipo 1 . Ayuda a controlar las complicaciones cardiovasculares asociadas con la enfermedad .
Tratamientos contra el cáncer
Pargyline inhibe la lisina-específica-desmetilasa-1 (LSD-1). Cuando se utiliza junto con el agente quimioterapéutico camptotecina, la pargyline aumenta la inhibición de la LSD-1 y da como resultado la senescencia inducida y la inhibición del crecimiento de las células cancerosas . También tiene propiedades inhibitorias contra la prolina-5-carboxilato reductasa-1 (PYCR1), lo que la hace útil para el tratamiento del cáncer .
Tratamiento de la enfermedad de Parkinson
Rasagiline y selegiline, también derivados de las propargilaminas, son inhibidores de la MAO-B y se ha descubierto que son efectivos para el tratamiento de la enfermedad de Parkinson . Se descubrió que los efectos neuroprotectores de la rasagilina dependían de la porción propargilo e independientes de la inhibición de la MAO-B <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg
Mecanismo De Acción
Target of Action
It has been suggested that it may interact with trypsin-1 and trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other physiological processes .
Mode of Action
It is structurally related to fluoxetine, atomoxetine, and nisoxetine , which are known to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
Given its structural similarity to fluoxetine and other serotonin-norepinephrine reuptake inhibitors (SNRIs), it may influence the serotonin and norepinephrine pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its structural similarity to known snris, it may enhance neurotransmission in the brain, potentially affecting mood and cognition .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-3-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBZVFOTDJTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275301 | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23580-89-4 | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-3-Phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the research related to using N-methyl-3-phenylpropan-1-amine as a precursor in drug development?
A: One study focused on synthesizing a radiolabeled version of (R)-thionisoxetine, a potent norepinephrine transporter (NET) inhibitor, using N-methyl-3-phenylpropan-1-amine as a starting point []. Researchers successfully incorporated carbon-11 into the structure via an S-γ-propionic acid methyl ester protecting group attached to the N-methyl-3-phenylpropan-1-amine moiety. This radiolabeled compound, (R)-[S-methyl-11C]thionisoxetine, was then evaluated for its potential as a PET imaging agent for studying NET in the brain. While the synthesis method proved successful, the compound's brain distribution profile and unexpected accumulation in the caudate nucleus indicated it might not be an ideal NET radioligand.
Q2: How is N-methyl-3-phenylpropan-1-amine typically analyzed in pharmaceutical preparations?
A: Thin-layer chromatography (TLC) is a common technique for analyzing N-methyl-3-phenylpropan-1-amine, particularly in the context of identifying and quantifying impurities in fluoxetine []. This method utilizes a specific mobile phase (chloroform-methanol-25% ammonia) for separation on silica gel plates. Visualization with ninhydrin solution followed by UV and visible densitometric scanning allows for the detection and quantification of N-methyl-3-phenylpropan-1-amine and other related impurities in fluoxetine samples.
Q3: Are there any studies investigating the enantioselective synthesis of compounds containing the N-methyl-3-phenylpropan-1-amine structure?
A: Yes, one study explored a mild and enantioselective synthesis route for (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine, a dual serotonin/norepinephrine reuptake inhibitor []. This approach involved a Lewis acid-catalyzed ring-opening reaction of activated cyclopropanes with amine nucleophiles. Importantly, this method effectively transferred chirality from the cyclopropane starting material to the final product, resulting in a high enantiomeric purity of the target compound, which is crucial for pharmacological applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.